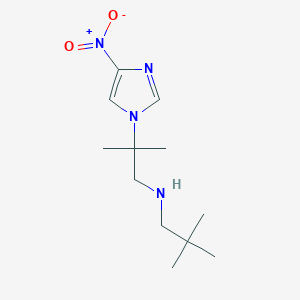
2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine
描述
“2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine” is a compound with the CAS Number: 865774-15-8 . It has a molecular weight of 254.33 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .科学研究应用
NMI has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of amines, as well as for the preparation of derivatives of heterocyclic compounds. It has also been used in the study of the structure and reactivity of organic molecules. NMI has been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs. It has also been used to study the structure and function of enzymes and to identify new therapeutic targets.
作用机制
NMI acts as a nucleophile in the reaction of organic molecules. It is able to form covalent bonds with electron-rich substrates, such as amines and other nucleophiles. The reaction of NMI with an electron-poor substrate, such as a carbonyl group, results in the formation of a new covalent bond. This covalent bond is then broken when the substrate is deprotonated, resulting in the formation of a new product.
Biochemical and Physiological Effects
NMI has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cells. It has also been shown to reduce inflammation and to have anti-inflammatory effects. NMI has also been shown to have anti-microbial effects, and to inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
NMI is a popular choice for lab experiments due to its low cost and wide availability. It is also relatively easy to synthesize, and the reaction yields are typically high. However, NMI is a toxic compound and must be handled with care. It is also volatile and can be difficult to store for long periods of time.
未来方向
NMI has a wide range of applications in the chemical and pharmaceutical industries, and there are many potential future directions for research. These include the development of new synthetic methods for the preparation of NMI derivatives, the development of new therapeutic agents based on NMI, and the further exploration of its biochemical and physiological effects. Additionally, further research into the mechanism of action of NMI could lead to new insights into the structure and reactivity of organic molecules.
安全和危害
属性
IUPAC Name |
2,2-dimethyl-N-[2-methyl-2-(4-nitroimidazol-1-yl)propyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGNDPAEOQKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(C)(C)N1C=C(N=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
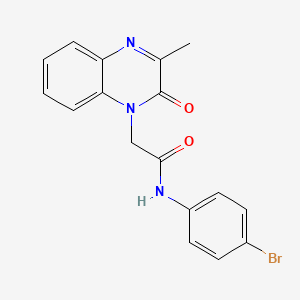

![4-[(Phenylsulfonyl)methyl]benzoic acid](/img/structure/B2618879.png)
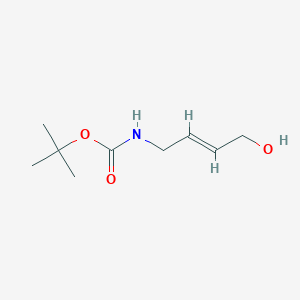
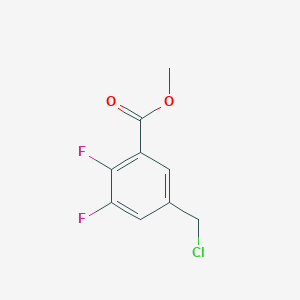
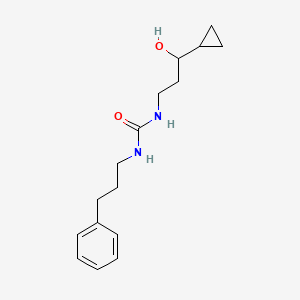
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2618885.png)

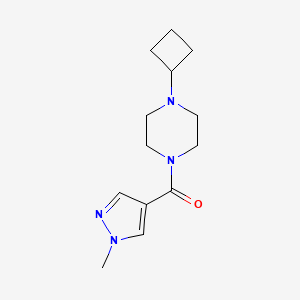

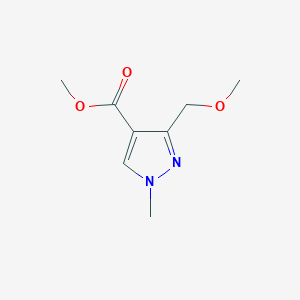
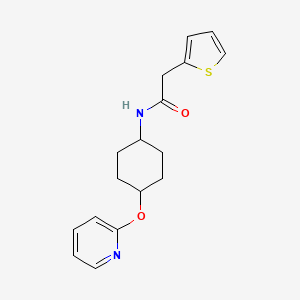
![1-(2,5-dimethoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2618893.png)
amine hydrochloride](/img/structure/B2618896.png)
